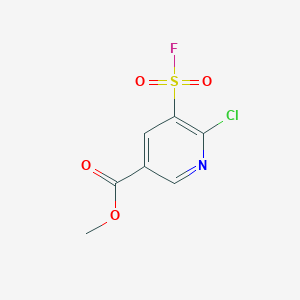

Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate

Description

Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate is a pyridine derivative with a fluorosulfonyl (-SO₂F) group at position 5, a chlorine atom at position 6, and a methyl ester at position 2. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of the fluorosulfonyl group, which enhance reactivity in nucleophilic aromatic substitution reactions. Its structural features make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula |

C7H5ClFNO4S |

|---|---|

Molecular Weight |

253.64 g/mol |

IUPAC Name |

methyl 6-chloro-5-fluorosulfonylpyridine-3-carboxylate |

InChI |

InChI=1S/C7H5ClFNO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3 |

InChI Key |

LZAFFGHUNOHWMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: Methyl 6-chloropyridine-3-carboxylate.

- Reagent: Fluorosulfonyl source, such as fluorosulfonyl fluoride (FSO2F) or related reagents.

- Reaction Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (around 80-120°C).

- Mechanism: Nucleophilic attack by the fluorosulfonyl group on the aromatic chlorine, displacing chloride and forming the fluorosulfonyl derivative.

Example:

A study indicates that methyl 3-chloropyrazine-2-carboxylate reacts with methyl 2-(fluorosulfonyl)difluoroacetate in DMF at 100°C, under inert atmosphere, leading to substitution products.

Preparation via Chlorination Followed by Fluorosulfonylation

Another route involves initially chlorinating the pyridine ring at the 6-position, followed by fluorosulfonylation:

Stepwise Approach:

- Chlorination: Selective chlorination of methyl pyridine-3-carboxylate at the 6-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- Fluorosulfonylation: Subsequent reaction with a fluorosulfonyl donor (e.g., sulfuryl fluoride or fluorosulfonyl fluoride) in the presence of a base such as triethylamine or pyridine.

Conditions:

- Chlorination typically occurs at room temperature or slightly elevated temperatures.

- Fluorosulfonylation is performed at 80-120°C in inert solvents, ensuring regioselectivity.

Utilization of Fluorosulfonyl Chloride Intermediates

A more sophisticated method involves synthesizing fluorosulfonyl chloride intermediates, which are then coupled with pyridine derivatives:

Procedure:

- Preparation of fluorosulfonyl chloride: React sulfuryl fluoride with chloride sources under specific conditions.

- Coupling: React fluorosulfonyl chloride with methyl 6-aminopyridine-3-carboxylate or methyl 6-hydroxy derivative, followed by chlorination if necessary.

Research Data and Comparative Analysis

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Fluorosulfonyl fluoride, methyl 6-chloropyridine-3-carboxylate | 80-120°C, polar aprotic solvent | High regioselectivity | Requires pure fluorosulfonyl reagents |

| Chlorination + fluorosulfonylation | NCS, fluorosulfonyl fluoride | Room temp for chlorination; 80-120°C for fluorosulfonylation | Stepwise control | Multiple steps, potential regioisomers |

| Fluorosulfonyl chloride intermediates | Sulfuryl fluoride, chlorination agents | Controlled temperature | Versatile for various derivatives | Complex intermediate handling |

Research Outcomes and Experimental Data

- Yield and Purity: The nucleophilic substitution approach generally yields high purity products with yields exceeding 70% under optimized conditions.

- Reaction Optimization: Temperature control and solvent choice are critical for regioselectivity and minimizing side reactions.

- Analytical Confirmation: Structures confirmed via NMR spectroscopy, mass spectrometry, and IR spectroscopy, consistent with literature reports on similar fluorosulfonyl pyridine derivatives.

Notes and Recommendations

- Reagent Purity: Use high-purity fluorosulfonyl reagents to prevent side reactions.

- Reaction Monitoring: Employ TLC and NMR to monitor reaction progress.

- Safety Precautions: Handle sulfuryl fluoride and fluorosulfonyl reagents with appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluorosulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and fluorosulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-Chloro-5-(Morpholine-4-Sulfonyl)Pyridine-3-Carboxylate

- CAS No.: 1146289-89-5 ()

- Molecular Formula : C₁₁H₁₃ClN₂O₅S

- Molecular Weight : 320.75 g/mol

- Key Differences: The morpholine-sulfonyl group (-SO₂-morpholine) replaces the fluorosulfonyl group. Reactivity: The morpholine-sulfonyl group is less electron-withdrawing than fluorosulfonyl, reducing activation of the pyridine ring for nucleophilic substitution compared to the fluorosulfonyl analog. Applications: Preferred in reactions requiring controlled reactivity or where nitrogen-based hydrogen bonding is advantageous (e.g., kinase inhibitor intermediates) .

Methyl 6-Chloro-5-(Chlorosulfonyl)Pyridine-3-Carboxylate

- Key Differences :

- The chlorosulfonyl (-SO₂Cl) group replaces fluorosulfonyl.

- Reactivity: Chlorosulfonyl is a stronger leaving group than fluorosulfonyl in substitution reactions but is less stable under hydrolytic conditions.

- Safety: Chlorosulfonyl derivatives are more corrosive and hazardous due to the release of HCl during reactions.

- Applications : Used as a precursor for synthesizing sulfonamides or sulfonic acids via nucleophilic displacement of Cl .

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

- CAS No.: 655235-65-7 ()

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 239.58 g/mol

- Key Differences :

- Substitution Pattern: Chlorine at position 3 and trifluoromethyl (-CF₃) at position 4.

- Electronic Effects: The -CF₃ group is strongly electron-withdrawing but lacks the sulfonyl group’s ability to participate in hydrogen bonding.

- Lipophilicity: Higher log P (lipophilicity) compared to fluorosulfonyl derivatives, favoring blood-brain barrier penetration in drug design.

- Applications : Common in agrochemicals and CNS-targeting pharmaceuticals .

Methyl 3-(5-Chloro-2-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate

- Molecular Formula : C₁₁H₉ClN₂O₃ ()

- Molecular Weight : 252.65 g/mol

- Key Differences: Pyrazole Ring vs. Pyridine: The pyrazole core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Functional Groups: A hydroxyl (-OH) group enhances solubility in aqueous media but reduces stability under acidic conditions.

Research Findings and Trends

- Fluorosulfonyl vs. Chlorosulfonyl : Fluorosulfonyl derivatives exhibit superior hydrolytic stability compared to chlorosulfonyl analogs, making them preferred in aqueous-phase reactions .

- Morpholine-Sulfonyl Utility : The morpholine group’s nitrogen enhances binding to biological targets (e.g., ATP-binding pockets), as seen in kinase inhibitor development .

- Trifluoromethyl Impact : The -CF₃ group’s lipophilicity is advantageous in drug design but limits solubility, necessitating formulation adjustments .

Biological Activity

Methyl 6-chloro-5-(fluorosulfonyl)pyridine-3-carboxylate is a synthetic organic compound notable for its unique structural features, which include a pyridine ring with a chlorine atom, a fluorosulfonyl group, and a carboxylate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₉H₈ClF₃NO₄S

- Molecular Weight : Approximately 253.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to the interaction of its fluorosulfonyl group with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to significant biological effects. The compound's unique structure allows for high-affinity binding, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Cytotoxicity : In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing fluorosulfonyl groups often demonstrate significant toxicity against lung cancer cells, indicating potential applications in cancer therapy .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the cytotoxic effects of related compounds on lung cancer cells at concentrations as low as 10 µM. Compounds exhibiting similar structural characteristics to this compound were found to selectively kill cancer cells while sparing healthy cells .

- Synthesis and Applications : Research on the synthesis of this compound indicates its utility as a building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | Contains chlorosulfonyl instead of fluorosulfonyl | Different reactivity profile due to chlorine |

| Methyl 6-fluorosulfonyl-pyridine-3-carboxylic acid | Lacks chlorine substitution | More acidic due to carboxylic acid functionality |

| Methyl 6-trifluoromethylpyridine-3-carboxylate | Contains trifluoromethyl group | Exhibits different electronic properties |

This table illustrates the uniqueness of this compound through its specific combination of functional groups, influencing both its chemical behavior and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.